PDE-9 inhibitor
Descripción general
Descripción
Phosphodiesterase-9 (PDE-9) inhibitors are a class of drugs that work by inhibiting the activity of PDE-9 . The cardioprotective effects of natriuretic peptides (NPs), which are released in response to increased ventricular stretch in the syndrome of heart failure (HF), are mediated by the secondary messenger cyclic guanosine monophosphate (cGMP) . PDE-9 inhibitors have been studied for their potential to treat diabetes, neurodegenerative disorders, cardiovascular diseases, and erectile dysfunction .
Synthesis Analysis
A computational study on selective PDE-9 inhibitors has been conducted to elucidate the differences in their interaction patterns in the presence of different metal systems such as Zn/Mg, Mg/Mg, and Zn/Zn . The study selected highly potent previously reported selective PDE-9 inhibitors BAY73-6691R, BAY73-6691S, 28r, 28s, 3r, 3s, PF-0447943, PF-4181366, and 4r .
Molecular Structure Analysis
The crystal structure of the PDE9A catalytic domain complexed with an orally bioavailable small molecule inhibitor (PDB id – 9Q9) was obtained from PBD . Seven different structure-based pharmacophore models were developed from 9Q9, a PDE9 inhibitor complexed with the 3D structure of the protein (PDB 6A3N) .
Chemical Reactions Analysis
PDE inhibitors are characterized by the compliance-limiting adverse reactions . Efforts are directed to appropriately adjusting the dose regimens and conducting structure-activity relationship studies to determine the effect of structural features on the safety profile .
Physical And Chemical Properties Analysis
PDE inhibitors are a class of agents acting on specific phosphodiesterase enzymes in target cells . They prevent the degradation of cAMP or cGMP, exhibiting smooth muscle relaxation, vasodilatory, and bronchodilatory effects .
Aplicaciones Científicas De Investigación
Sickle Cell Disease
Field
Application Summary
PDE-9 inhibitors have been studied for the treatment of Sickle Cell Disease (SCD). They are believed to increase cellular cGMP levels in hematopoietic cells, increase fetal hemoglobin (HbF) in red blood cells (RBC), inhibit RBC sickling, decrease inflammation (leukocytosis), and inhibit vaso-occlusion .
Methods of Application
In the studies, the PDE-9 inhibitor IMR-687 was administered orally to SCD mice models .
Results
The results showed that IMR-687 increased cGMP and HbF levels, reduced red blood cell sickling, immune cell activation, and microvascular stasis .
Neurodegeneration
Field
Application Summary
PDE-9 inhibitors are being explored as potential treatments for neurodegenerative disorders like Alzheimer’s disease. They are believed to promote neurotransmitter release, ameliorate microvascular dysfunction, and enhance neuronal plasticity .
Methods of Application
The specific methods of application are not detailed in the sources, but typically these inhibitors would be administered orally in preclinical models .
Results
The results of these studies are still ongoing, but early indications suggest potential benefits in neurodegenerative conditions .
Obesity
Field
Application Summary
PDE-9 inhibitors have been studied for their potential to treat obesity. They are believed to reduce total body, inguinal, hepatic, and myocardial fat, stimulate mitochondrial activity in brown and white fat, and improve cardiometabolic syndrome (CMS), without significantly altering activity or food intake .
Methods of Application
In the studies, the PDE-9 inhibitor was administered orally to mouse models .
Results
The results showed a reduction in total body, inguinal, hepatic, and myocardial fat, stimulation of mitochondrial activity in brown and white fat, and improvement in CMS .
Hepatic Fibrosis
Field
Application Summary
PDE-9 inhibitors are being explored for their potential to treat hepatic fibrosis. They are believed to restore heart-protective mechanisms that are dysfunctional in heart failure, as well as improve heart muscle function and size .
Results
The results of these studies are still ongoing, but early indications suggest potential benefits in hepatic fibrosis .
Schizophrenia
Field
Application Summary
PDE-9 inhibitors are being explored for their potential to treat schizophrenia. They are believed to promote neurotransmitter release, ameliorate microvascular dysfunction, and enhance neuronal plasticity .
Results
The results of these studies are still ongoing, but early indications suggest potential benefits in schizophrenia .
Heart Failure
Field
Application Summary
PDE-9 inhibitors are being explored for their potential to treat heart failure. They are believed to restore heart-protective mechanisms that are dysfunctional in heart failure, as well as improve heart muscle function and size .
Methods of Application
In the studies, the PDE-9 inhibitor was administered orally to heart failure patients .
Results
The results showed that PDE-9 inhibitors were generally well-tolerated and achieved statistical significance for the trial’s primary endpoint, median increase in plasma cyclic guanosine monophosphate (cGMP) after four weeks of treatment .
Chronic Obstructive Pulmonary Disease (COPD)
Field
Application Summary
PDE inhibitors, including PDE-9 inhibitors, have been studied for their potential to treat COPD. They are believed to reduce inflammation and improve lung function .
Methods of Application
In the studies, the PDE-9 inhibitor was administered orally to COPD patients .
Results
The results showed a reduction in exacerbation rates in the subgroup of COPD patients with a history of exacerbations and the presence of chronic bronchitis .
Vascular Disorders
Field
Application Summary
PDE-9 inhibitors have been studied for their potential to treat vascular disorders such as vaso-occlusive crisis in Sickle Cell Disease. They are believed to increase cellular cGMP levels, inhibit red blood cell sickling, decrease inflammation, and inhibit vaso-occlusion .
Methods of Application
In the studies, the PDE-9 inhibitor was administered orally to mouse models .
Results
The results showed a reduction in neutrophils adhered to the endothelium and neutrophil-platelet aggregates .
Cardiovascular Disorders
Application Summary
PDE-9 inhibitors are being explored for their potential to treat cardiovascular disorders like heart failure. They are believed to restore heart-protective mechanisms that are dysfunctional in heart failure, as well as improve heart muscle function and size .
Results
Inflammatory Skin Conditions
Field
Application Summary
PDE inhibitors, including PDE-9 inhibitors, have been studied for their potential to treat inflammatory skin conditions. They are believed to reduce inflammation and improve skin condition .
Methods of Application
In the studies, the PDE-9 inhibitor was administered topically to patients with inflammatory skin conditions .
Results
The results showed a reduction in inflammation and improvement in skin condition .
Central Nervous System Diseases
Application Summary
PDE-9 inhibitors are being explored for their potential to treat central nervous system diseases such as schizophrenia and Alzheimer’s disease. They are believed to promote neurotransmitter release, ameliorate microvascular dysfunction, and enhance neuronal plasticity .
Results
The results of these studies are still ongoing, but early indications suggest potential benefits in central nervous system diseases .
Mycobacterial Infections
Field
Application Summary
PDE inhibitors, including PDE-9 inhibitors, have been studied for their potential to treat mycobacterial infections. They are believed to potentiate the activity of available drugs .
Results
The results of these studies are still ongoing, but early indications suggest potential benefits in mycobacterial infections .
HIV
Field
Application Summary
PDE-9 inhibitors are under investigation for the treatment of HIV. They are believed to increase cellular cGMP levels .
Results
The results of these studies are still ongoing, but early indications suggest potential benefits in HIV .
Duchenne Muscular Dystrophy
Field
Application Summary
PDE inhibitors, including PDE-9 inhibitors, have been studied for their potential to treat Duchenne Muscular Dystrophy. They are believed to improve muscle function and quality by targeting the downstream pathological changes .
Methods of Application
The specific methods of application are not detailed in the sources, but typically these inhibitors would be administered orally in preclinical models .
Results
The results of these studies are still ongoing, but early indications suggest potential benefits in Duchenne Muscular Dystrophy .
Safety And Hazards
Direcciones Futuras
PDE-9 inhibitors are under investigation for the treatment of obesity, hepatic fibrosis, Alzheimer’s disease, schizophrenia, other psychotic disorders, heart failure, and sickle cell anemia . The ongoing development predominantly concentrates on central nervous system diseases, such as schizophrenia, Alzheimer’s disease, Parkinson’s disease and fragile X syndrome . Notable advancements are also being made in mycobacterial infections, HIV and Duchenne muscular dystrophy .
Propiedades
IUPAC Name |
6-[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-15-12-26(13-16-5-3-2-4-6-16)14-19(15)20-24-21-18(22(28)25-20)11-23-27(21)17-7-9-29-10-8-17/h2-6,11,15,17,19H,7-10,12-14H2,1H3,(H,24,25,28)/t15-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEJWGYZBXCGGM-DNVCBOLYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648755 | |
Record name | 6-[(3S,4S)-1-Benzyl-4-methylpyrrolidin-3-yl]-1-(oxan-4-yl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PDE-9 inhibitor | |
CAS RN |
1082743-70-1 | |
Record name | 1,5-Dihydro-6-[(3S,4S)-4-methyl-1-(phenylmethyl)-3-pyrrolidinyl]-1-(tetrahydro-2H-pyran-4-yl)-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1082743-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-[(3S,4S)-1-Benzyl-4-methylpyrrolidin-3-yl]-1-(oxan-4-yl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.